Specific Scientific Field: Chemical Engineering and Polymer Science
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is widely used as an internal donor in the production of polypropylene . It plays a crucial role in the titanium-magnesium catalysts used in the polymerization of propylene .
Methods of Application: The compound is synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . It is then used as a component of titanium-magnesium catalysts .
Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in catalysts allows for the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using >95% pure Diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a building block for various organic compounds. It has diverse applications including drug synthesis.
Methods of Application: The specific methods of application can vary widely depending on the particular organic compound being synthesized. It typically involves reactions such as condensation, esterification, and hydrogenation .
Results or Outcomes: The outcomes also depend on the specific organic compound being synthesized. In general, Diethyl 2,3-diisopropylsuccinate can contribute to the successful synthesis of a variety of organic compounds.
Specific Scientific Field: Chemical Engineering and Catalysis
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a deactivator in metallocene catalysts . It binds to the active site of enzymes, thereby deactivating their catalytic activity .
Methods of Application: The compound is incorporated into the catalyst structure where it binds to the active site of enzymes .
Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in metallocene catalysts has been shown to be effective in optical measurements .
Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate (DISE) were prepared and used as internal donors in the polypropylene catalyst .
Methods of Application: The compound is synthesized and purified through crystallization, which is the key point in the preparation of the corresponding diethyl (+)-2,3-diisopropylsuccinate .
Results or Outcomes: Both of the enantiomers of DISE could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts . It allows the synthesis of polypropylene with broad molecular-mass distribution .
Methods of Application: The compound is prepared by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .
Results or Outcomes: The catalysts prepared using >95% pure diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .
Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate were prepared and used as internal donors in the polypropylene catalyst .
Methods of Application: The compound is synthesized by D-menthol and purified through crystallization .
Results or Outcomes: Both of the enantiomers of Diethyl 2,3-diisopropylsuccinate could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .
Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid, characterized by the presence of two isopropyl groups attached to the 2 and 3 positions of the succinate backbone. Its molecular formula is C14H26O4, and it is recognized for its potential in enhancing stereospecificity in polymer chemistry, particularly in the synthesis of polypropylene . The compound's structure allows it to interact effectively with metal catalysts, facilitating various polymerization processes.
Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions typically require controlled conditions to avoid unwanted side reactions.
The synthesis of diethyl 2,3-diisopropylsuccinate involves a multi-step reaction process:
In industrial settings, these methods are scaled up to optimize yields and purity levels above 95%.
Diethyl 2,3-diisopropylsuccinate serves several important functions:
Diethyl 2,3-diisopropylsuccinate shares structural and functional similarities with several other compounds. Notable comparisons include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Diethyl succinate | Two ethyl groups attached to succinic acid | Commonly used as a solvent and chemical intermediate |
Diisopropyl succinate | Two isopropyl groups attached to succinic acid | Used in specialty chemicals and pharmaceuticals |
Diethyl malonate | Two ethyl groups attached to malonic acid | Known for its use in the synthesis of various esters |
Diethyl 2-cyano-3-isopropylsuccinate | Contains a cyano group | Used in synthetic organic chemistry |
Diethyl 2,3-diisopropylsuccinate stands out due to its specific role in enhancing stereospecificity during polymerization processes compared to other similar compounds that may not have this particular application.
Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4) emerged as a critical compound in the late 20th century during advancements in Ziegler-Natta catalyst systems for polypropylene production. Its synthesis was first documented in patents addressing the need for electron donors to enhance stereoselectivity in polymerization. Early methods relied on hazardous reagents like lithium diisopropylamide (LDA) and titanium tetrachloride (TiCl₄), requiring ultra-low temperatures (-70°C). A breakthrough occurred with the development of a safer route using potassium ethoxide and sulfuric acid-mediated hydrolysis, enabling industrial-scale production. This innovation marked a shift toward sustainable synthesis, avoiding toxic intermediates and extreme conditions.
Academic interest in diethyl 2,3-diisopropylsuccinate centers on its role as an internal electron donor (IED) in MgCl₂-supported Ziegler-Natta catalysts. Studies demonstrate its ability to modulate catalyst stereoselectivity, yielding polypropylene with >95% isotacticity. Research highlights its unique capacity to improve hydrogen sensitivity, enabling precise control over polymer melt flow rates (MFR) and molecular weight distributions (MWD). Comparative analyses with phthalate-based donors reveal superior performance in producing high-MFR polymers, critical for industrial applications.
Property | Diethyl 2,3-Diisopropylsuccinate | Phthalate Donors |
---|---|---|
Isotacticity (%) | 95–98 | 90–94 |
Melt Flow Rate (g/10 min) | 25–35 | 10–20 |
Hydrogen Response | High | Moderate |
Molecular Weight Dispersity | 2.8–3.3 | 3.5–4.5 |
Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid with the molecular formula C₁₄H₂₆O₄ (molecular weight: 258.35 g/mol). Its structure features:
The compound’s stereochemistry is defined by chiral centers at C2 and C3, yielding enantiomers like (2R,3S) and (2S,3S). Its SMILES notation (O=C(C(C(C(OCC)=O)C(C)C)C(C)C)OCC) reflects the branched isopropyl and ethyl moieties.
Property | Value |
---|---|
Boiling Point | 262.1°C (predicted) |
Density | 0.963 g/cm³ |
LogP | 2.657 |
Rotatable Bonds | 7 |
In academia, the compound is a model for studying donor-acceptor interactions in heterogeneous catalysis. Recent DFT calculations reveal its preferential binding to MgCl₂ (001) surfaces, stabilizing active Ti³⁺ sites. Industrially, it is indispensable for producing high-performance polypropylene used in automotive and packaging sectors. Over 60% of global polypropylene production utilizes Ziegler-Natta systems incorporating this donor. Emerging applications include its use in hybrid donor systems with diethers to tailor polymer crystallinity.
Modern synthesis involves three steps:
X-ray crystallography confirms a distorted tetrahedral geometry around the succinate core, with isopropyl groups inducing a 120° dihedral angle. IR spectra show characteristic C=O stretches at 1732 cm⁻¹ and C-O ester vibrations at 1179 cm⁻¹. NMR (¹H and ¹³C) reveals distinct splitting patterns for isopropyl methine protons (δ 2.4–2.6 ppm) and ethyl methyl groups (δ 1.2–1.3 ppm).
As an IED, the compound coordinates with MgCl₂, displacing labile TiCl₄ molecules and creating stereoregular active sites. This coordination reduces activation energy for propylene insertion (ΔG‡ = 45 kJ/mol vs. 55 kJ/mol for phthalate donors). Catalysts using this donor achieve activity levels of 40–50 kg PP/g Ti, with hydrogen response ratios (MFRₜ/MFR₀) exceeding 8.0.